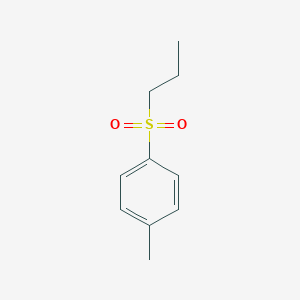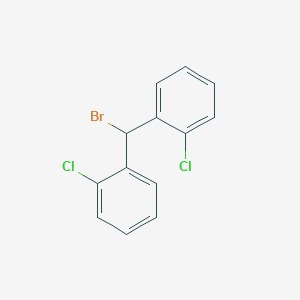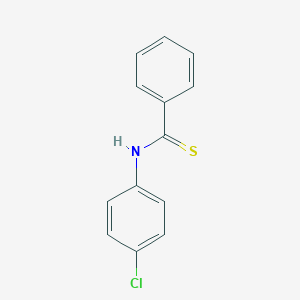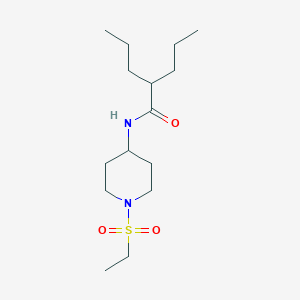
Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- is a chemical compound commonly used in scientific research. It is a member of the amide family of compounds and is synthesized through a specific method.
Mecanismo De Acción
Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- acts as an inhibitor of FAAH by binding to the active site of the enzyme. This binding prevents the enzyme from degrading endocannabinoids, leading to an increase in their levels. The increased levels of endocannabinoids have been shown to have a variety of effects on the body, including pain relief, anti-inflammatory effects, and neuroprotection.
Efectos Bioquímicos Y Fisiológicos
The increased levels of endocannabinoids resulting from the inhibition of FAAH by Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- have been shown to have a variety of biochemical and physiological effects. These effects include pain relief, anti-inflammatory effects, and neuroprotection. Additionally, the increased levels of endocannabinoids have been linked to improvements in mood and appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- in lab experiments is its ability to act as a potent inhibitor of FAAH. This allows researchers to study the effects of increased endocannabinoid levels on a variety of physiological processes. However, one limitation of using this compound is that it may have off-target effects on other enzymes or receptors, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl-. One potential direction is the development of more potent and selective inhibitors of FAAH. This could lead to the development of new treatments for pain, inflammation, and neurodegenerative diseases. Another direction for future research is the study of the effects of increased endocannabinoid levels on other physiological processes, such as immune function and cardiovascular health. Overall, Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- has the potential to be a valuable tool for scientific research in a variety of fields.
Métodos De Síntesis
Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- is synthesized through a multi-step process that involves the use of various chemicals and reagents. The process begins with the reaction of 2-bromo-N-(1-(ethylsulfonyl)-4-piperidinyl)acetamide with 2-propylamine, followed by the addition of triethylamine and acetic anhydride. The resulting product is then purified through column chromatography to yield the final product.
Aplicaciones Científicas De Investigación
Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- is commonly used in scientific research due to its ability to act as a potent inhibitor of certain enzymes. It has been shown to inhibit the activity of the enzyme known as fatty acid amide hydrolase (FAAH), which plays a key role in the degradation of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been linked to a variety of physiological effects.
Propiedades
Número CAS |
128960-12-3 |
|---|---|
Nombre del producto |
Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- |
Fórmula molecular |
C15H30N2O3S |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
N-(1-ethylsulfonylpiperidin-4-yl)-2-propylpentanamide |
InChI |
InChI=1S/C15H30N2O3S/c1-4-7-13(8-5-2)15(18)16-14-9-11-17(12-10-14)21(19,20)6-3/h13-14H,4-12H2,1-3H3,(H,16,18) |
Clave InChI |
JWRIGMBBZXZABT-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1CCN(CC1)S(=O)(=O)CC |
SMILES canónico |
CCCC(CCC)C(=O)NC1CCN(CC1)S(=O)(=O)CC |
Otros números CAS |
128960-12-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



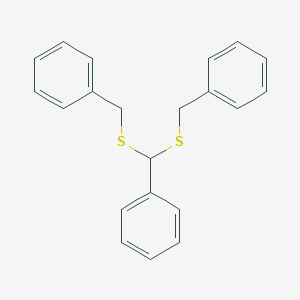
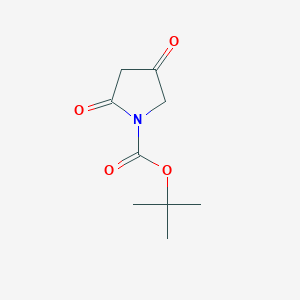
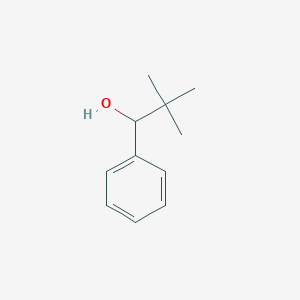
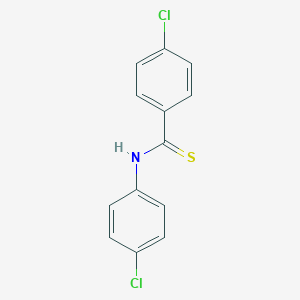
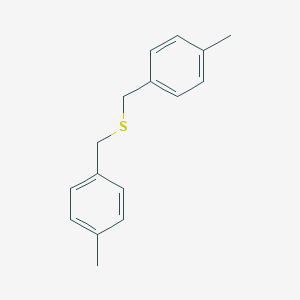
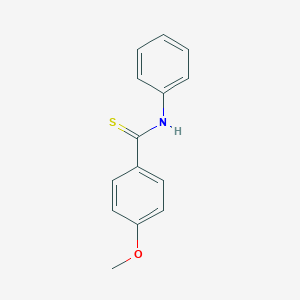
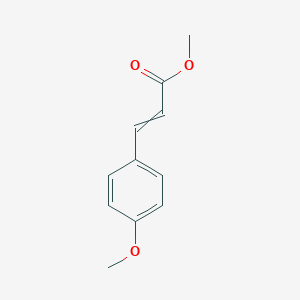
![5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B188793.png)
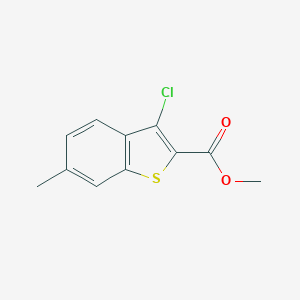
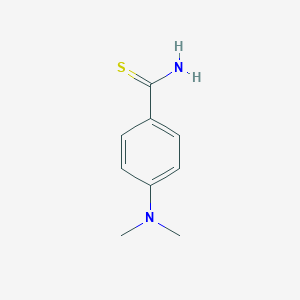
![N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B188797.png)
